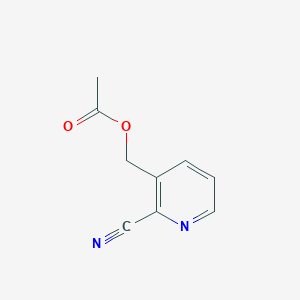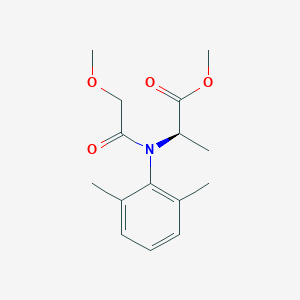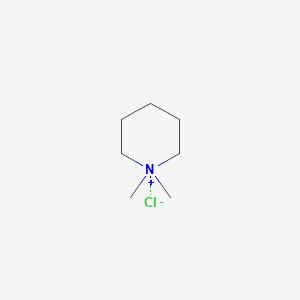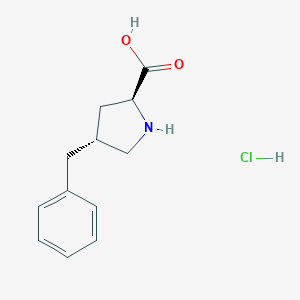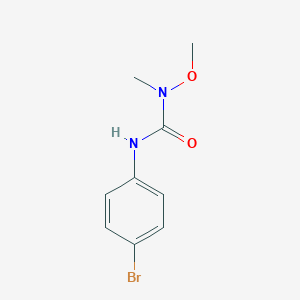
Metobromuron
Descripción general
Descripción
Metobromuron is a pre-emergence herbicide . It is used for the control of broad-leaved weeds and grasses . It is moderately soluble in water, quite volatile, and there is a moderate risk that it may leach to groundwater . It is moderately persistent in soil systems and may also be persistent in water bodies, depending on conditions .
Molecular Structure Analysis
Metobromuron has a molecular formula of C₉H₁₁BrN₂O₂ . Its structure includes a bromophenyl group and a methoxy-methylurea group .
Chemical Reactions Analysis
The degradation of Metobromuron involves the substitution of the Br atom, addition of ·OH radicals, and the cleavage of the urea side chain . This degradation is the predominant pathway during the initial stage of photocatalytic degradation .
Physical And Chemical Properties Analysis
Metobromuron has a low mammalian toxicity but has a high potential to bioaccumulate . It is moderately toxic to birds and most aquatic organisms and earthworms but it is not considered toxic to honeybees .
Aplicaciones Científicas De Investigación
Pre-emergence Herbicide
Metobromuron is primarily used as a pre-emergence herbicide . It is applied to the soil surface for the control of various weeds and grasses . It is moderately soluble in water, quite volatile, and there is a moderate risk that it may leach to groundwater .
Persistence in Soil and Water Systems
Metobromuron is moderately persistent in soil systems and may also be persistent in water bodies, depending on conditions . This characteristic is important for understanding its environmental impact and potential long-term effects.
Bioaccumulation Potential
Metobromuron has a high potential to bioaccumulate . This means it can accumulate in organisms over time, which could have implications for ecosystems and food chains.
Ecotoxicity
Metobromuron is moderately toxic to birds, most aquatic organisms, and earthworms . However, it is not considered toxic to honeybees . Understanding its ecotoxicity is crucial for assessing its environmental impact.
Use in Agriculture
Metobromuron is commonly used in agriculture for weed control by inhibiting their photosynthetic pathways . It is used on crops such as sunflowers, potatoes, tomatoes, soybeans, and tobacco .
Photocatalytic Degradation
Research has been conducted on the kinetics of photocatalytic degradation of Metobromuron in aqueous solution, with TiO2 as a photocatalyst under simulated sunlight . This research is important for understanding how Metobromuron can be removed from the environment.
Inhibitory Effect on Plant Photosystem II
Metobromuron has been found to have an inhibitory effect on plant photosystem II . This is the mechanism by which it acts as a herbicide, inhibiting the photosynthetic pathways of plants .
Environmental Fate and Risk Assessment
Given its use in agriculture and potential for bioaccumulation and persistence in the environment, studies on the environmental fate, transfer, effect, and potential risk of Metobromuron and its metabolites in environmental water and during water treatment are essential .
Safety and Hazards
Direcciones Futuras
Research is ongoing to understand the environmental fate, transfer, effect, and potential risk of Metobromuron and its metabolites in environmental water and during water treatment . There is also interest in designing more selective herbicides with enhanced Q B binding affinities to be effective in reduced amounts .
Mecanismo De Acción
Target of Action
Metobromuron is a pre-emergence herbicide . It belongs to the chemical family of ureas and is classified as an inhibitor of photosynthesis . The primary target of Metobromuron is the photosynthetic pathway of plants .
Mode of Action
Metobromuron acts by inhibiting photosynthesis in susceptible weeds . It is mainly absorbed by the roots and transported acropetally within the plant after uptake . This interaction with its targets leads to the destruction of the chloroplasts, thereby inhibiting the photosynthetic process .
Biochemical Pathways
The affected biochemical pathway is the photosynthetic pathway. By inhibiting photosynthesis, Metobromuron disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s growth and survival .
Pharmacokinetics
Metobromuron is moderately soluble in water and quite volatile . There is a moderate risk that it may leach to groundwater . It is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . It has a high potential to bioaccumulate . These properties impact the bioavailability of Metobromuron in the environment.
Result of Action
The molecular and cellular effects of Metobromuron’s action result in the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the energy it needs to grow and survive, leading to its eventual death .
Action Environment
Environmental factors such as temperature, light, relative humidity of air, and soil can influence the availability of Metobromuron at the sites of uptake and translocation to the site of action . For instance, Metobromuron’s efficacy may be reduced when applied on soils with a high organic matter content . Moreover, it is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . These factors can influence Metobromuron’s action, efficacy, and stability in the environment.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-methoxy-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDQEVORAMCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042157 | |
| Record name | Metobromuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] White solid; [HSDB] | |
| Record name | Metobromuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000003 [mmHg], 3X10-6 MM HG @ 20 °C | |
| Record name | Metobromuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Metobromuron | |
Color/Form |
CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS | |
CAS RN |
3060-89-7 | |
| Record name | Metobromuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metobromuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metobromuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metobromuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOBROMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4251089P3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



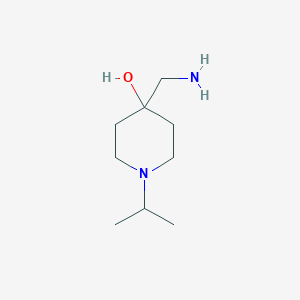
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)

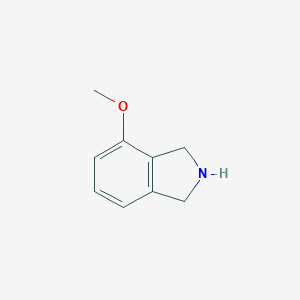

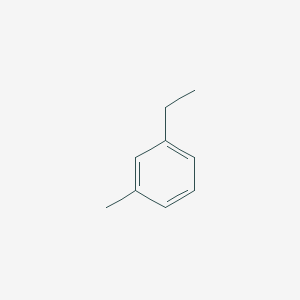

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
